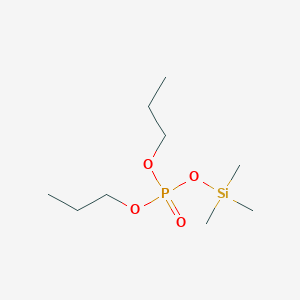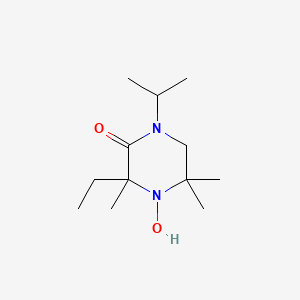
2,2'-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) is a chemical compound characterized by its unique structure, which includes ethene, amino, and sulfonic acid functional groups attached to benzene rings. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . This reduction process converts the nitro groups to amino groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the production of high-purity 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iron powder for reduction, strong oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while substitution reactions can yield a variety of sulfonated products.
Aplicaciones Científicas De Investigación
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used as an optical brightener in the production of paper products and textiles.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The compound’s amino and sulfonic acid groups enable it to bind to various biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: A derivative of trans-stilbene with similar functional groups.
Disodium 4,4’-bis[(4,6-dianilino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate: Another compound with a stilbene backbone and sulfonic acid groups.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3-aminobenzene-1-sulfonic acid) is unique due to its specific combination of ethene, amino, and sulfonic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
| 74680-05-0 | |
Fórmula molecular |
C14H14N2O6S2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
3-amino-2-[2-(2-amino-6-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N2O6S2/c15-11-3-1-5-13(23(17,18)19)9(11)7-8-10-12(16)4-2-6-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22) |
Clave InChI |
HCVVLRACOVTKSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S(=O)(=O)O)C=CC2=C(C=CC=C2S(=O)(=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,7,8,9,10,10-Hexachloro-4-(4-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B14434363.png)


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14434379.png)


